molecular formula C17H21NO2S B6536799 2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058259-02-1

2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide

Cat. No.: B6536799
CAS No.: 1058259-02-1
M. Wt: 303.4 g/mol
InChI Key: WOPSGIRMHOPJBZ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is an organic compound characterized by the presence of a tert-butylphenoxy group and a thiophen-3-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide typically involves the reaction of 4-tert-butylphenol with chloroacetic acid to form 2-(4-tert-butylphenoxy)acetic acid. This intermediate is then reacted with thiophen-3-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity and can be studied for its potential effects on various biological systems.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The phenoxy and thiophene groups may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A compound with similar tert-butylphenol structure but different functional groups.

    4-tert-butylphenol: Shares the tert-butylphenol moiety but lacks the thiophene and acetamide groups.

Uniqueness

2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is unique due to the combination of the tert-butylphenoxy and thiophen-3-ylmethyl groups attached to an acetamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-17(2,3)14-4-6-15(7-5-14)20-11-16(19)18-10-13-8-9-21-12-13/h4-9,12H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPSGIRMHOPJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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